molecular formula C16H22N2O5S B2896534 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide CAS No. 1396880-42-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2896534
CAS No.: 1396880-42-4
M. Wt: 354.42
InChI Key: GGNKHABGIBCMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a specialized research compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This molecular architecture incorporates an ethanediamide (oxalamide) linker connecting the benzodioxin system to a functionalized alkyl chain containing both hydroxy and methylsulfanyl moieties, creating a multifunctional template for pharmaceutical research and development. The compound's structural complexity, particularly the combination of hydrogen-bonding capabilities through the amide and hydroxy groups with potential metallbinding properties of the sulfur-containing moiety, makes it valuable for investigating molecular recognition processes . RESEARCH APPLICATIONS: This benzodioxin derivative serves as a crucial intermediate in medicinal chemistry research, particularly in the development of compounds targeting enzyme systems and receptor proteins. The benzodioxin scaffold appears in various biologically active molecules and pharmaceutical compounds, often contributing to enhanced metabolic stability and specific binding interactions . Researchers utilize this compound primarily as a molecular scaffold for designing and synthesizing potential therapeutic agents, with particular relevance to central nervous system targets, cardiovascular research, and enzyme inhibition studies. The methylsulfanyl group provides opportunities for further chemical modifications, including oxidation to sulfoxide or sulfone derivatives, which can significantly alter the compound's electronic properties and biological activity . The hydroxy group enables conjugation chemistry or serves as a hydrogen bond donor in molecular design, while the ethanediamide linker provides structural rigidity that can restrict conformational freedom for enhanced target selectivity. MECHANISM AND PROPERTIES: Although the specific mechanism of action for this exact compound requires further investigation, structural analogs featuring the 2,3-dihydro-1,4-benzodioxin core have demonstrated various pharmacological activities including receptor antagonism, enzyme inhibition, and modulation of signaling pathways . The presence of multiple hydrogen bond acceptors and donors suggests potential interactions with biological targets through specific molecular recognition events. Researchers should conduct appropriate assays to determine the specific biological properties and potential applications of this compound in their experimental systems. HANDLING AND REGULATORY INFORMATION: This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material using appropriate personal protective equipment and implement proper safety protocols, including engineering controls and administrative controls. The compound should be stored under recommended conditions to maintain stability and purity. Please refer to the Safety Data Sheet for detailed handling, storage, and disposal information before using this product. Researchers must comply with all applicable local, state, and federal regulations regarding the possession and use of chemical substances.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-16(21,5-8-24-2)10-17-14(19)15(20)18-11-3-4-12-13(9-11)23-7-6-22-12/h3-4,9,21H,5-8,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNKHABGIBCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate. This intermediate can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The final step involves the coupling of this intermediate with the oxalamide derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs with 1,4-Benzodioxin/Dioxane Moieties

Compound 4f (3',4'-(1",4"-dioxino)flavone)
  • Core Structure : Flavone fused with a 1,4-dioxane ring.
  • Key Substituents: No sulfur-containing groups; hydroxyl and ketone groups dominate.
  • Activity : Exhibited significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin.
  • SAR Insight : The 1,4-dioxane ring enhances hepatoprotective effects, likely by stabilizing radical species or modulating enzyme activity.
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
  • Core Structure : Same benzodioxin-ethanediamide backbone as the target compound.
  • Key Substituent : Thiophene-methyl group instead of methylsulfanyl.
  • Molecular Weight : 376.4 g/mol (C₁₈H₂₀N₂O₅S).
  • SAR Insight : The thiophene’s aromatic sulfur may enhance π-π interactions but reduce flexibility compared to the target compound’s aliphatic -SMe group.
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides
  • Core Structure : Benzodioxin linked to a sulfonamide group.
  • Key Substituents : Alkyl/aralkyl chains and a nitrobenzene group.
  • Activity : Demonstrated biofilm inhibition against E. coli and B. subtilis, with mild cytotoxicity.
  • SAR Insight : Sulfonamide’s electron-withdrawing nitro group may enhance antibacterial activity, whereas the target compound’s ethanediamide could favor hydrogen bonding.

Functional Group Comparison

Feature Target Compound Compound 4f Compound Sulfonamide Derivatives
Core Structure Benzodioxin + ethanediamide Flavone + 1,4-dioxane Benzodioxin + ethanediamide Benzodioxin + sulfonamide
Key Substituent -SMe, -OH, -CH₃ -OH, ketone Thiophene-methyl Nitrobenzene, alkyl chains
Molecular Weight ~338 g/mol Not reported 376.4 g/mol Not reported
Bioactivity Not reported Antihepatotoxic Not reported Biofilm inhibition
Sulfur Role Thioether (flexible, lipophilic) None Aromatic thiophene (planar) Sulfonamide (enzyme inhibition)

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity :

    • The target compound’s -SMe group increases logP compared to Compound 4f’s polar flavone structure but remains less lipophilic than the thiophene-containing analog in .
    • Sulfonamide derivatives () likely exhibit higher polarity due to the nitro group.
  • Metabolic Stability :

    • Thioethers (e.g., -SMe) are prone to oxidation, whereas thiophenes may undergo aromatic hydroxylation. The ethanediamide backbone could resist hydrolysis better than sulfonamides.
  • Target Engagement :

    • The ethanediamide’s dual amide groups may facilitate hydrogen bonding with biological targets, contrasting with sulfonamides’ propensity for covalent or ionic interactions.

Biological Activity

The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a novel chemical structure that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials :
    • N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine : This serves as the core structure.
    • 4-Methylbenzenesulfonyl chloride : Used for sulfonamide formation.
  • Reaction Conditions :
    • The reaction is typically carried out in an aqueous alkaline medium at room temperature.
    • Monitoring is done using Thin Layer Chromatography (TLC) until a single spot is observed.
  • Final Product :
    • The resultant compound is then purified through precipitation and filtration techniques.

This synthetic pathway highlights the complexity and precision required in creating biologically active compounds from simpler precursors .

The biological activity of this compound has been evaluated against various enzymes and biological targets:

  • Enzyme Inhibition : The compound has been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Case Studies

  • Antidiabetic Activity :
    • In vitro studies indicate that the compound exhibits significant inhibition of α-glucosidase, suggesting potential as an antidiabetic agent.
    • A study demonstrated a dose-dependent inhibition pattern, with higher concentrations yielding greater inhibitory effects.
  • Neuroprotective Effects :
    • Research has shown that the compound may protect neuronal cells from oxidative stress by modulating acetylcholinesterase activity.
    • This action could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Comparative Biological Activity

Biological ActivityCompoundReference
α-glucosidase InhibitionThis compound
Acetylcholinesterase InhibitionThis compound
Antimicrobial Activity2-Hydroxybenzanilides

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:
  • Using sodium hydroxide or triethylamine to activate nucleophilic sites .
  • Solvent selection (e.g., dichloromethane for non-polar intermediates, DMF for polar steps) to enhance solubility .
  • Temperature control (e.g., 0–5°C for sensitive steps, reflux for slower reactions) to minimize side products .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. What are the key functional groups influencing this compound’s reactivity?

  • Methodological Answer : The compound’s reactivity is governed by:
  • Dihydrobenzodioxin moiety : Prone to electrophilic aromatic substitution due to electron-rich oxygen atoms .
  • Hydroxy and methylsulfanyl groups : Participate in hydrogen bonding and redox reactions, respectively .
  • Ethanediamide backbone : Enables coordination with metal ions or biomolecules via its carbonyl groups .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Assigns proton environments (e.g., hydroxy group at δ 4.2–5.0 ppm, benzodioxin protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 450.18) .
  • IR spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxin ring .
  • Temperature : Stable at –20°C for ≥5 years; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
  • Solubility : Use DMSO for long-term stock solutions to avoid precipitation .

Q. What preliminary assays can screen for biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorometric assays (e.g., trypsin or kinase targets) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported spectral data?

  • Methodological Answer :
  • Reproducibility checks : Compare NMR spectra across solvents (CDCl₃ vs. DMSO-d₆) to assess tautomerization .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace ambiguous carbonyl signals .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxy group configuration) .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or CYP450) to map binding pockets .
  • MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) for >100 ns .
  • QSAR models : Corolate substituent effects (e.g., methylsulfanyl hydrophobicity) with bioactivity .

Q. How to address low reproducibility in biological assays?

  • Methodological Answer :
  • Batch variability : Characterize impurities via HPLC-MS and set a purity threshold (>95%) .
  • Solvent controls : Test DMSO/vehicle effects on cell viability .
  • Dose-response curves : Use 8-point dilutions to calculate robust EC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

  • Methodological Answer :
  • Lipinski’s Rule : Modify logP (<5) via substituents (e.g., replace methylsulfanyl with hydroxyl) .
  • Pro-drug approaches : Mask the hydroxy group with acetyl or phosphate esters .
  • Microsomal stability : Test hepatic metabolism using rat liver microsomes + NADPH .

Q. How to investigate polypharmacology or off-target effects?

  • Methodological Answer :
  • Phosphoproteomics : Use SILAC labeling to identify kinase signaling changes .
  • Thermal shift assays : Screen for protein stabilization across a human proteome library .
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.